5-Bromo-7-fluoro-3-hydroxyindoline
Overview
Description
5-Bromo-7-fluoro-3-hydroxyindoline is a halogenated indole derivative. Indole derivatives are significant in various fields due to their biological and pharmacological properties. The presence of bromine, fluorine, and hydroxyl groups in this compound makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-3-hydroxyindoline typically involves halogenation and hydroxylation reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, hydroxylation, and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-hydroxyindoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
5-Bromo-7-fluoro-3-hydroxyindoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-3-hydroxyindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Similar structure but lacks the fluorine and hydroxyl groups.
7-Fluoroindole: Similar structure but lacks the bromine and hydroxyl groups.
3-Hydroxyindole: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
5-Bromo-7-fluoro-3-hydroxyindoline is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups enhances its chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-5-7(12)3-11-8(5)6(10)2-4/h1-2,7,11-12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUAEPZZOQRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C(=CC(=C2)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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